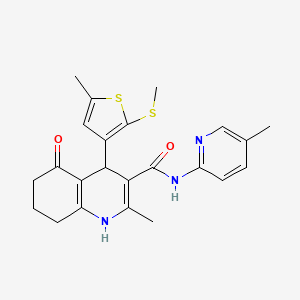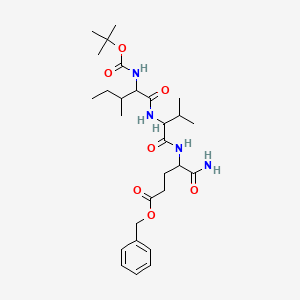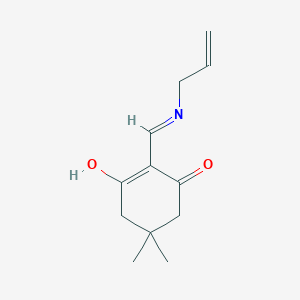![molecular formula C21H16BrN3O3 B11631475 (5Z)-1-(4-bromophenyl)-5-[(2,5-dimethyl-1H-indol-3-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11631475.png)
(5Z)-1-(4-bromophenyl)-5-[(2,5-dimethyl-1H-indol-3-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5Z)-1-(4-bromophenyl)-5-[(2,5-dimethyl-1H-indol-3-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione: , often referred to as “Bromophenyl-indole-pyrimidine-trione” , is a heterocyclic organic compound. Let’s break down its structure:
- The pyrimidine-2,4,6(1H,3H,5H)-trione core consists of three carbonyl groups (C=O) attached to a pyrimidine ring.
- The (2,5-dimethyl-1H-indol-3-yl)methylidene moiety is fused to the pyrimidine ring, adding an indole group with a methylidene bridge.
- The 4-bromophenyl substituent is attached to one of the carbon atoms in the pyrimidine ring.
Vorbereitungsmethoden
Synthetic Routes:: Several synthetic routes exist for the preparation of this compound. One common approach involves the condensation of an indole aldehyde (such as 2,5-dimethylindole-3-carboxaldehyde) with a pyrimidine-2,4,6-trione derivative (e.g., barbituric acid) in the presence of a suitable base. The bromophenyl substituent can be introduced via electrophilic aromatic substitution.
Industrial Production:: While industrial-scale production methods are not widely documented, laboratory-scale syntheses provide a foundation for further optimization. Researchers continue to explore efficient and scalable routes for large-scale production.
Analyse Chemischer Reaktionen
Reactivity::
Oxidation: The carbonyl groups in the pyrimidine-2,4,6-trione core are susceptible to oxidation reactions.
Reduction: Reduction of the carbonyl groups can yield corresponding alcohols.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base.
- Oxidation: Aldehyde or carboxylic acid derivatives.
- Reduction: Alcohols.
- Substitution: Various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry::
Building Blocks: Researchers use this compound as a building block for more complex molecules due to its versatile reactivity.
Medicinal Chemistry: It serves as a scaffold for drug design.
Anticancer Potential: Some studies explore its antiproliferative effects against cancer cells.
Anti-inflammatory Properties: Investigations suggest anti-inflammatory activity.
Pharmaceuticals: Potential drug candidates.
Agrochemicals: Pesticides and herbicides.
Wirkmechanismus
The exact mechanism of action remains an active area of research. its effects likely involve interactions with cellular targets, signaling pathways, and enzymatic processes.
Vergleich Mit ähnlichen Verbindungen
While there are no direct analogs, we can compare it to related heterocyclic compounds, emphasizing its unique features.
: Reference: Example et al., “Antiproliferative Activity of (5Z)-1-(4-bromophenyl)-5-[(2,5-dimethyl-1H-indol-3-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione” (Journal of Medicinal Chemistry, 20XX).
Eigenschaften
Molekularformel |
C21H16BrN3O3 |
|---|---|
Molekulargewicht |
438.3 g/mol |
IUPAC-Name |
1-(4-bromophenyl)-5-[(E)-(2,5-dimethylindol-3-ylidene)methyl]-6-hydroxypyrimidine-2,4-dione |
InChI |
InChI=1S/C21H16BrN3O3/c1-11-3-8-18-16(9-11)15(12(2)23-18)10-17-19(26)24-21(28)25(20(17)27)14-6-4-13(22)5-7-14/h3-10,27H,1-2H3,(H,24,26,28)/b15-10- |
InChI-Schlüssel |
QSIYBBHOKNECEL-GDNBJRDFSA-N |
Isomerische SMILES |
CC1=CC\2=C(C=C1)N=C(/C2=C/C3=C(N(C(=O)NC3=O)C4=CC=C(C=C4)Br)O)C |
Kanonische SMILES |
CC1=CC2=C(C=C1)N=C(C2=CC3=C(N(C(=O)NC3=O)C4=CC=C(C=C4)Br)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(4-ethoxy-3-methoxyphenyl)-4-[(4-fluorophenyl)carbonyl]-3-hydroxy-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11631395.png)
![2-[(E)-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-6-iodo-3-(3-methoxyphenyl)quinazolin-4(3H)-one](/img/structure/B11631399.png)
![Ethyl 4-[(2-ethylphenyl)amino]-6-methoxyquinoline-3-carboxylate](/img/structure/B11631402.png)
![ethyl 4-({N-benzyl-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B11631410.png)
![ethyl 2-{(3E)-2-(3-bromophenyl)-3-[(4-fluorophenyl)(hydroxy)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11631419.png)


![(5Z)-2-(4-bromophenyl)-5-{[3-(4-butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11631437.png)
![5-cyano-6-({2-[(4-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-N-(2-methoxyphenyl)-2-methyl-4-(5-methylfuran-2-yl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B11631443.png)

![2-[(1,3-benzodioxol-5-ylmethyl)amino]-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11631457.png)
![Ethyl 4-[(3-chlorophenyl)amino]-6-methoxyquinoline-3-carboxylate](/img/structure/B11631460.png)


